molecular formula C9H17BO3 B13803215 2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane

2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane

Cat. No.: B13803215
M. Wt: 184.04 g/mol
InChI Key: VOLVWRZXEXIWFP-UHFFFAOYSA-N
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Description

2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane is an organic compound with the molecular formula C₉H₁₇BO₃. It is a boron-containing compound, often used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane typically involves the reaction of 2-methylcyclohexanol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and borohydrides, which are valuable intermediates in organic synthesis and industrial applications .

Mechanism of Action

The mechanism of action of 2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. This property makes it a valuable reagent in organic synthesis and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in Suzuki-Miyaura coupling reactions and other applications where boron coordination is essential .

Properties

Molecular Formula

C9H17BO3

Molecular Weight

184.04 g/mol

IUPAC Name

2-(2-methylcyclohexyl)oxy-1,3,2-dioxaborolane

InChI

InChI=1S/C9H17BO3/c1-8-4-2-3-5-9(8)13-10-11-6-7-12-10/h8-9H,2-7H2,1H3

InChI Key

VOLVWRZXEXIWFP-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)OC2CCCCC2C

Origin of Product

United States

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